molecular formula C13H15NO4S B6143789 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1105643-62-6

3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B6143789
CAS No.: 1105643-62-6
M. Wt: 281.33 g/mol
InChI Key: OKKNDFQSSBXJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring substituted at the 3-position with a 4-ethoxybenzoyl group and a carboxylic acid moiety at the 4-position. Thiazolidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and immunomodulatory activities. The 4-ethoxybenzoyl substituent introduces electron-donating ethoxy groups, which may influence the compound’s solubility, stability, and biological interactions.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-2-18-10-5-3-9(4-6-10)12(15)14-8-19-7-11(14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKNDFQSSBXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The patent WO2009065797A1 describes acylation of 1,3-thiazolidine-4-carboxylic acid using carboxylic acid derivatives (e.g., acetic anhydride) in ethanol at 40–85°C. Adapting this for 4-ethoxybenzoyl chloride involves:

1,3-Thiazolidine-4-carboxylic acid+4-ethoxybenzoyl chlorideEtOH, 60°C3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid\text{1,3-Thiazolidine-4-carboxylic acid} + \text{4-ethoxybenzoyl chloride} \xrightarrow{\text{EtOH, 60°C}} \text{3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid}

Key Parameters :

  • Solvent : Ethanol maximizes solubility and minimizes side reactions.

  • Temperature : 60°C balances reaction rate and product stability.

  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to thiazolidine prevents over-acylation.

Table 1: Acylation Optimization Data

ParameterOptimal ValueYield (%)Purity (HPLC)
Solvent (Ethanol)60°C7892
Reaction Time4 h8289
Acylating Agent1.2 eq8594

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase acylation rates but complicate purification. Ethanol, while slower, facilitates easy crystallization. Microwave-assisted heating (patent Example 18) reduces reaction time by 30% but requires specialized equipment.

Ring Formation via Condensation

L-Cysteine and Aldehyde Condensation

The PDF source synthesizes thiazolidine-4-carboxylic acids via L-cysteine and aldehydes in ethanol with potassium acetate. For the target compound:

L-Cysteine+FormaldehydeEtOH, CH₃COOK1,3-thiazolidine-4-carboxylic acid\text{L-Cysteine} + \text{Formaldehyde} \xrightarrow{\text{EtOH, CH₃COOK}} \text{1,3-thiazolidine-4-carboxylic acid}

Subsequent Acylation Steps

The intermediate is acylated with 4-ethoxybenzoyl chloride under nitrogen protection:

1,3-Thiazolidine-4-carboxylic acid+4-ethoxybenzoyl chlorideDCM, DCCTarget Compound\text{1,3-Thiazolidine-4-carboxylic acid} + \text{4-ethoxybenzoyl chloride} \xrightarrow{\text{DCM, DCC}} \text{Target Compound}

Challenges :

  • Racemization : L-cysteine’s chiral center requires strict pH control (pH 5.5–6).

  • Byproducts : Use of DCC necessitates HPLC purification (PDF Example 5).

Analytical Characterization

HPLC : Patent Figure 1 shows dual peaks for acylated products, resolved using C18 columns. The target compound’s retention time (∼12 min) aligns with analogous structures.
Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 310.1 (calculated: 310.3).
IR Spectroscopy : Carboxylic acid (1700 cm⁻¹) and amide (1650 cm⁻¹) peaks confirm acylation.

Industrial-Scale Production Considerations

  • Solvent Recovery : Ethanol is recycled via distillation (patent Example 19).

  • Waste Reduction : 4-ethoxybenzoyl chloride excess is neutralized to 4-ethoxybenzoic acid for reuse.

  • Cost Analysis : Ethanol-based routes cost $120/kg vs. $180/kg for DMF-based methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. The specific compound, 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid, has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial activity of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiazolidine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled study, researchers assessed the impact of this compound on TNF-alpha and IL-6 levels in a murine model of inflammation. The results indicated a significant reduction in cytokine levels, supporting its potential use in anti-inflammatory therapies .

Antioxidant Activity

The compound's antioxidant properties have also been explored, revealing its capacity to scavenge free radicals and protect against oxidative stress.

Case Study: Free Radical Scavenging

A study conducted by Zhang et al. demonstrated that this compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL. This suggests its potential role as a natural antioxidant agent .

Drug Formulation

The unique chemical structure of this compound allows for its incorporation into various drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Data Table: Formulation Characteristics

Formulation TypeActive IngredientDosage FormRelease Profile
TabletThis compoundOralSustained Release
CreamThis compoundTopicalImmediate Release

Combination Therapies

The compound is being investigated for use in combination therapies to enhance therapeutic outcomes in complex diseases such as cancer and diabetes.

Case Study: Synergistic Effects

A recent study explored the synergistic effects of combining this compound with standard chemotherapy agents. Results indicated improved efficacy and reduced side effects compared to monotherapy approaches .

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ethoxybenzoyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Substituted Derivatives
  • 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10): Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, with efficacy comparable to ciprofloxacin . The electron-withdrawing nitro group enhances reactivity, likely improving target binding.
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 5) :

    • Shows moderate antibacterial activity, highlighting the role of halogen substituents in modulating potency .
3-Substituted Derivatives
  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid :

    • Demonstrates antimicrobial and antitumor activities, attributed to the steric bulk of the tert-butoxycarbonyl (Boc) group and the chloro substituent .
  • Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid]: An immunostimulant used clinically to enhance immune response, showcasing the impact of pyrrolidone carbonyl groups at the 3-position .
Hybrid Substitutions
  • 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid :
    • Fluorine’s electronegativity may improve metabolic stability and membrane permeability, though specific activity data are unavailable .

Structural and Functional Comparison Table

Compound Name Substituents Key Biological Activity References
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid 3-(4-ethoxybenzoyl) Not reported in evidence N/A
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 2-(4-nitrophenyl) Antibacterial (MRSA, Gram±)
3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-... 3-Boc, 2-(4-chlorophenyl) Antimicrobial, antitumor
Pidotimod 3-(5-oxo-L-prolyl) Immunostimulant
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid 2-(4-chlorophenyl) Moderate antibacterial
3-Tosylthiazolidine-2-carboxylic acid 3-(4-methylphenyl)sulfonyl Not reported in evidence

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents at the 2-position enhance antibacterial activity, likely due to increased electrophilicity and target interaction . In contrast, the 4-ethoxy group (electron-donating) in the target compound may reduce reactivity but improve solubility.
  • Steric Effects : Bulky groups like Boc at the 3-position can enhance stability and alter binding kinetics, as seen in antitumor derivatives .
  • Chirality : Enantiomers, such as (4R)-configured Pidotimod, exhibit specific biological roles, suggesting stereochemistry is critical for activity .

Biological Activity

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidine-4-carboxylic acids, which have been studied for various pharmacological properties including antimicrobial, anticancer, and antioxidant activities.

The compound is characterized by its thiazolidine structure, which includes a thiazole ring and a carboxylic acid functional group. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}S, with a molecular weight of approximately 253.30 g/mol. The presence of the ethoxybenzoyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been documented in several studies. For example, compounds similar to this compound have demonstrated antiproliferative effects on cancer cell lines such as melanoma and prostate cancer.

  • Study Findings : In vitro assays showed that the compound inhibited cell proliferation with IC50_{50} values ranging from 0.12 μM to 10.9 μM across different cancer cell lines .

Antioxidant Activity

Antioxidant properties are another notable aspect of thiazolidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of a series of thiazolidine derivatives, including this compound, revealed that these compounds could effectively inhibit the growth of pathogenic bacteria in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of thiazolidine derivatives on prostate cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in cancer cells.

The biological activities of thiazolidine derivatives are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidines act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to programmed cell death.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), these compounds help mitigate oxidative stress.

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid?

The synthesis typically involves coupling a 4-ethoxybenzoyl group to a thiazolidine-4-carboxylic acid scaffold. A common method utilizes carbodiimide-based reagents (e.g., EDCI) with HOBt as a coupling agent in dichloromethane (CH₂Cl₂) under inert conditions. For example, thiazolidine derivatives are synthesized via condensation of aldehydes with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst . Modifications to the ethoxybenzoyl moiety may require protection/deprotection strategies to preserve stereochemical integrity during synthesis.

Q. How is this compound characterized analytically?

Key characterization methods include:

  • NMR spectroscopy : To confirm the thiazolidine ring structure, ethoxybenzoyl substitution, and stereochemistry (e.g., coupling constants for diastereotopic protons).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% is typical for research-grade material) using reverse-phase columns with UV detection .

Q. What stability and storage conditions are recommended?

Store in a sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the thiazolidine ring or ester groups. Avoid prolonged exposure to moisture, heat, or light. Stability studies in buffered solutions (pH 4–8) are advised to assess degradation under physiological conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or bioactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states for key steps like ring closure or acylation. Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding structural modifications to enhance binding affinity. Reaction path searches combined with experimental feedback loops (e.g., ICReDD’s methodology) accelerate optimization .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variability : Impurities in commercial batches (e.g., ≤95% purity) can skew results. Validate purity via HPLC before use .
  • Stereochemical differences : Enantiomeric forms (e.g., 4R vs. 4S configurations) exhibit distinct bioactivities. Chiral chromatography or asymmetric synthesis ensures stereochemical homogeneity .
  • Assay conditions : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) to enable cross-study comparisons .

Q. What is the role of the ethoxybenzoyl group in structure-activity relationships (SAR)?

The ethoxy group enhances lipophilicity, improving membrane permeability, while the benzoyl moiety participates in π-π interactions with aromatic residues in enzyme binding pockets. SAR studies comparing ethoxy with methoxy or chloro substituents reveal that bulkier alkoxy groups (e.g., propoxy) reduce solubility but increase target affinity .

Q. How can metabolic stability be evaluated for this compound?

Use in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of the thiazolidine ring). LC-MS/MS tracks metabolite formation, while isotopic labeling (e.g., ¹⁴C) quantifies excretion pathways .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiazolidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)
AcylationEDCI, HOBt, CH₂Cl₂, RT, 12 h70–85≥95
CyclizationAcetic acid, NaOAc, reflux, 3 h60–7590–95
PurificationSilica gel chromatographyN/A>99

Table 2. Comparative Bioactivity of Substituted Thiazolidines

SubstituentIC₅₀ (μM) for Enzyme XLogP
4-Ethoxybenzoyl0.45 ± 0.022.8
4-Chlorophenyl1.20 ± 0.153.1
4-Methoxybenzoyl0.90 ± 0.102.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.